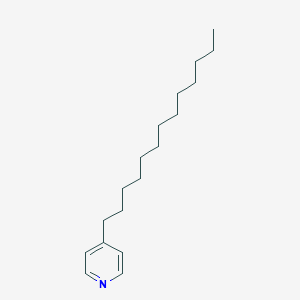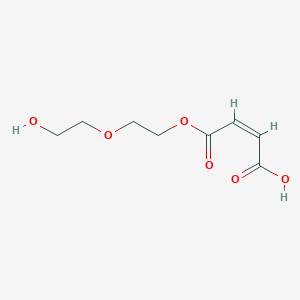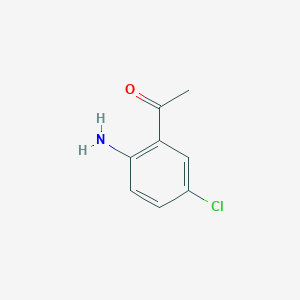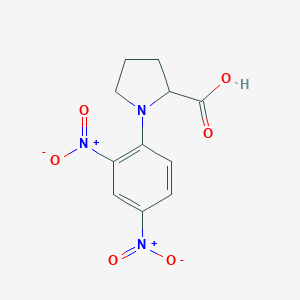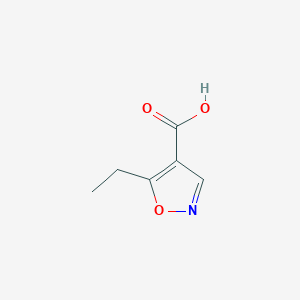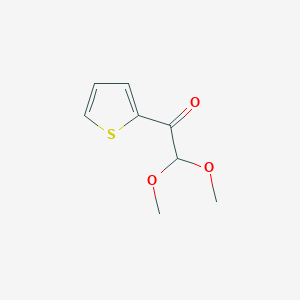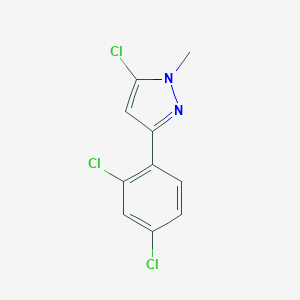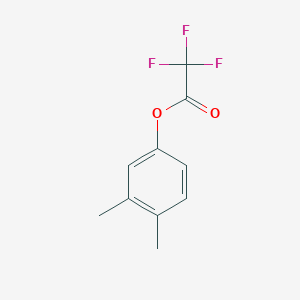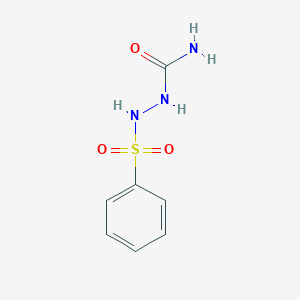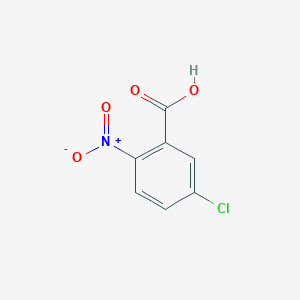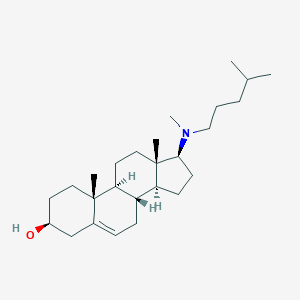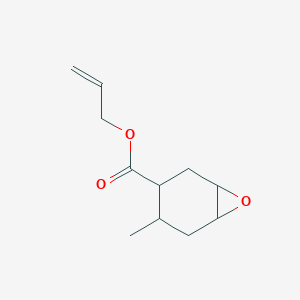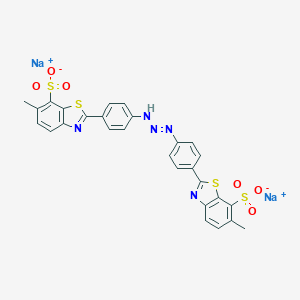
Lanthanum ammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum ammonium nitrate is a chemical compound that combines lanthanum, a rare earth element, with ammonium and nitrate ions Lanthanum is known for its unique electronic properties and is often used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum ammonium nitrate can be synthesized through a reaction involving lanthanum nitrate and ammonium nitrate. The typical reaction conditions include dissolving lanthanum nitrate in water and then adding ammonium nitrate to the solution. The mixture is then heated to promote the reaction and evaporate the water, resulting in the formation of this compound crystals.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as solvent extraction and crystallization. The process begins with the extraction of lanthanum from its ores, followed by the purification of lanthanum nitrate. The purified lanthanum nitrate is then reacted with ammonium nitrate under controlled conditions to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
Lanthanum ammonium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide and nitrogen oxides.
Reduction: Under certain conditions, this compound can be reduced to form lanthanum metal and ammonia.
Substitution: The nitrate ions in the compound can be substituted with other anions, such as sulfate or phosphate, to form different lanthanum compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and nitric acid. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used. The reaction conditions often involve high temperatures and pressures.
Substitution: Reagents such as sulfuric acid or phosphoric acid can be used to introduce sulfate or phosphate ions. The reactions are usually carried out in aqueous solutions.
Major Products
Oxidation: Lanthanum oxide and nitrogen oxides.
Reduction: Lanthanum metal and ammonia.
Substitution: Lanthanum sulfate or lanthanum phosphate, depending on the substituting anion.
Scientific Research Applications
Lanthanum ammonium nitrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Studied for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, and in environmental applications, such as water treatment and pollution control.
Mechanism of Action
The mechanism by which lanthanum ammonium nitrate exerts its effects involves the interaction of lanthanum ions with various molecular targets. In catalysis, lanthanum ions can activate reactants by coordinating with them and facilitating the breaking and forming of chemical bonds. In biological applications, lanthanum ions can interact with cellular components, such as proteins and nucleic acids, affecting their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the molecular targets.
Comparison with Similar Compounds
Lanthanum ammonium nitrate can be compared with other lanthanum compounds, such as lanthanum sulfate and lanthanum phosphate. While all these compounds contain lanthanum, they differ in their anions and, consequently, their properties and applications. For example:
Lanthanum sulfate: Used in water treatment to remove phosphate ions and prevent algal blooms.
Lanthanum phosphate: Used in the production of phosphors for lighting and display technologies.
This compound is unique in its combination of ammonium and nitrate ions, which can influence its solubility, reactivity, and suitability for specific applications.
Similar Compounds
- Lanthanum sulfate
- Lanthanum phosphate
- Lanthanum chloride
- Lanthanum carbonate
These compounds share some similarities with this compound but also have distinct properties and uses.
Properties
IUPAC Name |
azanium;lanthanum(3+);tetranitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.4NO3.H3N/c;4*2-1(3)4;/h;;;;;1H3/q+3;4*-1;/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAPHXSSNSRPKG-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4LaN5O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10169-00-3, 31178-09-3 |
Source


|
| Record name | Ammonium lanthanum nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum ammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LANTHANUM AMMONIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7GF1W05X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
